MeOSuc-AAPV-CMK

Enzyme Kinetics Covalent Inhibition Neutrophil Elastase

MeOSuc-AAPV-CMK (Elastase Inhibitor III) is a cell-permeable, irreversible tripeptide chloromethyl ketone that covalently inactivates human neutrophil elastase (Ki=10 µM), cathepsin G, and proteinase 3. Its sustained, washout-resistant inhibition makes it indispensable for chronic stimulation models, differentiation assays, and NET formation studies where reversible inhibitors fail. Use it as a cost-effective small-molecule surrogate for α1PI in preclinical ALI/ARDS research, and as an active-site titration standard for burst kinetics. Choose MeOSuc-AAPV-CMK for definitive, long-lasting multi-protease blockade without confounding target recovery. Select high-purity batches (≥98%) from verified suppliers for reproducible results.

Molecular Formula C22H35ClN4O7
Molecular Weight 503.0 g/mol
CAS No. 65144-34-5
Cat. No. B1663094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeOSuc-AAPV-CMK
CAS65144-34-5
SynonymsMeOSuc-AAPV-CMK
methoxy-Suc-Ala-Ala-Pro-Val-chloromethyl ketone
methoxysuccinyl-alanyl-alanyl-prolyl-valine chloromethyl ketone
MSAAPVCK
Molecular FormulaC22H35ClN4O7
Molecular Weight503.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)CCl)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC
InChIInChI=1S/C22H35ClN4O7/c1-12(2)19(16(28)11-23)26-21(32)15-7-6-10-27(15)22(33)14(4)25-20(31)13(3)24-17(29)8-9-18(30)34-5/h12-15,19H,6-11H2,1-5H3,(H,24,29)(H,25,31)(H,26,32)/t13-,14-,15-,19-/m0/s1
InChIKeyPJGDFLJMBAYGGC-XLPNERPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solidPurity:≥98% by TLC

MeOSuc-AAPV-CMK Procurement Guide: Technical Specifications and Comparative Data for Neutrophil Elastase Inhibitor Research


MeOSuc-AAPV-CMK (CAS 65144-34-5), also known as Elastase Inhibitor III, is a synthetic tripeptide chloromethyl ketone [1]. It functions as a cell-permeable, irreversible inhibitor of serine proteases, primarily targeting human neutrophil elastase (HNE, EC 3.4.21.37), but also exhibits activity against cathepsin G and proteinase 3 [2]. Its mechanism involves covalent modification of the active site, providing a stable, non-cytotoxic tool for probing protease function in complex biological systems [3].

Why MeOSuc-AAPV-CMK Cannot Be Substituted by Other Neutrophil Elastase Inhibitors


Direct substitution of MeOSuc-AAPV-CMK with other neutrophil elastase (NE) inhibitors without revalidation is scientifically unsound due to fundamental differences in their mode of inhibition, potency, and selectivity profiles. Unlike reversible, high-potency clinical candidates such as Alvelestat (Ki = 9.4 nM) [1] or Sivelestat (Ki = 200 nM) , MeOSuc-AAPV-CMK's Ki of 10 µM and irreversible mechanism define a distinct functional class optimized for experimental models requiring sustained enzyme inactivation and functional ablation, not transient blockade. Furthermore, its broader activity against related serine proteases like cathepsin G and proteinase 3 [2] can be an advantage or a confounding variable, whereas highly selective inhibitors like Alvelestat (≥600-fold selectivity) [1] are designed for specific pathway interrogation. Using an alternative without accounting for these kinetic and mechanistic disparities risks generating non-comparable data and leads to erroneous conclusions in complex biological assays.

Quantitative Evidence for Selecting MeOSuc-AAPV-CMK over Comparable Neutrophil Elastase Inhibitors


Irreversible Covalent Inhibition Contrasted with Reversible Clinical Candidates

MeOSuc-AAPV-CMK acts as an irreversible inhibitor of human leukocyte elastase, contrasting with the reversible, competitive inhibition of clinically-oriented compounds like Sivelestat . This mechanistic divergence is quantified by the inhibition constant (Ki). MeOSuc-AAPV-CMK exhibits a Ki of 10 µM for HLE, a value that reflects its covalent, time-dependent inactivation . In contrast, Sivelestat, a reversible inhibitor, has a reported Ki of 200 nM (0.2 µM) . While Sivelestat shows higher initial binding affinity, the covalent bond formed by MeOSuc-AAPV-CMK ensures permanent enzyme inactivation, a critical property for assays where removal of unbound inhibitor is not feasible or where sustained target suppression is required to observe a phenotype.

Enzyme Kinetics Covalent Inhibition Neutrophil Elastase Serine Protease

Broader Serine Protease Profile vs. Highly Selective Clinical Inhibitors

A key differentiator of MeOSuc-AAPV-CMK is its polypharmacology within the neutrophil serine protease family. It is a validated inhibitor of human neutrophil elastase (HNE), cathepsin G, and proteinase 3 [1]. This contrasts sharply with next-generation, highly selective inhibitors such as Alvelestat (AZD9668), which inhibits NE with a Ki of 9.4 nM and is reported to have at least 600-fold selectivity over other serine proteases . While specific quantitative IC50/Ki values for MeOSuc-AAPV-CMK against cathepsin G and proteinase 3 are less frequently reported, its well-documented multi-target inhibition is a recognized feature in primary literature [2]. This broader activity is a consequence of its mechanism-based design targeting the conserved catalytic machinery of chymotrypsin-like serine proteases.

Selectivity Profiling Cathepsin G Proteinase 3 Serine Protease Neutrophil Biology

Validated In Vivo Efficacy in Lung Injury Models vs. Natural Endogenous Inhibitor

In a direct head-to-head study in a hamster model of acute lung injury, both MeOSuc-AAPV-CMK and the natural inhibitor α1-proteinase inhibitor (α1PI) were shown to suppress further development of an ongoing lung hemorrhage when administered 20 minutes after intratracheal instillation of human PMN elastase [1]. The study explicitly states that both compounds inhibited the hemorrhage caused by human PMN elastase, while a control inhibitor (tosyl-lysine-CMK) did not [1]. This demonstrates that the synthetic, low-molecular-weight MeOSuc-AAPV-CMK can achieve comparable in vivo functional protection to the large, 52 kDa endogenous protein α1PI in an acute setting. The duration of activity for these compounds correlated with their persistence in bronchoalveolar lavage fluid [1].

Acute Lung Injury In Vivo Pharmacology Emphysema Animal Model Therapeutic Proof-of-Concept

Intracellular Inhibition Dynamics vs. Other Synthetic Inhibitors

A recent comparative study evaluated the ability of various neutrophil elastase inhibitors to inhibit HNE intracellularly within U937 cells [1]. MeOSuc-AAPV-CMK was one of the compounds characterized. The study noted that MeOSuc-AAPV-CMK, along with other inhibitors like Pefabloc SC, DMP 777, and GW311616, inhibited HNE increasingly over a 26-hour observation period and did so 'surprisingly slowly' [1]. This shared kinetic profile among diverse inhibitors underscores that intracellular access and target engagement kinetics are complex and not simply predicted by in vitro Ki values. The study confirms that MeOSuc-AAPV-CMK is cell-permeable and engages its target within a live-cell environment, a critical attribute for many cellular models of neutrophil function. While quantitative IC50 values in this specific assay were not provided for MeOSuc-AAPV-CMK, its inclusion as a benchmark irreversible inhibitor validates its utility for such studies [1].

Intracellular Inhibition Cell-Permeable Inhibitor Pharmacodynamics Neutrophil Biology

Recommended Procurement Scenarios for MeOSuc-AAPV-CMK in Protease Research


Functional Ablation of Neutrophil Serine Proteases in Long-Term Cell Culture

Procure MeOSuc-AAPV-CMK for experiments requiring sustained, irreversible inhibition of neutrophil elastase, cathepsin G, and proteinase 3 over extended periods (e.g., differentiation assays, chronic stimulation models). Unlike reversible inhibitors (e.g., Sivelestat, Alvelestat) where activity can recover upon washout or degradation [1], the covalent mechanism of MeOSuc-AAPV-CMK ensures persistent target inactivation, as validated by its slow intracellular inhibition dynamics over 26 hours [2].

In Vivo Acute Lung Injury (ALI) and Emphysema Models

Select MeOSuc-AAPV-CMK as a small-molecule alternative to α1-Proteinase Inhibitor (α1PI) for in vivo studies of elastase-induced lung damage. A direct comparative study in hamsters demonstrated that intratracheal administration of MeOSuc-AAPV-CMK suppressed ongoing lung hemorrhage with efficacy comparable to the endogenous 52 kDa inhibitor α1PI [3]. This provides a cost-effective and formulation-friendly tool for preclinical proof-of-concept studies in ALI, ARDS, and emphysema research.

Biochemical Assays Requiring Irreversible Active-Site Titration

Utilize MeOSuc-AAPV-CMK for precise active-site titration or as an irreversible control in kinetic assays to determine enzyme concentration and establish baseline activity. Its well-defined Ki of 10 µM and time-dependent covalent modification make it an ideal tool for burst kinetics or determining the active fraction of a purified HNE preparation, a task for which reversible inhibitors are unsuitable.

Pathway Studies Requiring Broad-Spectrum Serine Protease Inhibition

Choose MeOSuc-AAPV-CMK when the research objective is to broadly block the activity of neutrophil-derived serine proteases, including elastase, cathepsin G, and proteinase 3 [1]. This is particularly relevant in models of neutrophil extracellular trap (NET) formation or inflammation where multiple GASPIDs (Granule-Associated Serine Peptidases of Immune Defense) may act redundantly. The use of highly selective inhibitors like Alvelestat (≥600-fold selective) would be inappropriate in this context as it would leave cathepsin G and proteinase 3 activity unperturbed.

Technical Documentation Hub

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